7-Oxaspiro[4.5]dec-8-en-10-one
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Overview
Description
7-Oxaspiro[4.5]dec-8-en-10-one: is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom and a double bond within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one typically involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of the spirocyclic structure with high selectivity and yield. The reaction generally starts with an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, which undergoes a cascade of Prins and pinacol rearrangement reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Oxaspiro[4.5]dec-8-en-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated spirocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated spirocyclic compounds.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: 7-Oxaspiro[4.5]dec-8-en-10-one is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules. Its unique structure makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: In biological research, this compound is studied for its potential bioactivity. It can serve as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers investigate its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is explored for its applications in materials science. It can be used in the synthesis of polymers, resins, and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[4.5]dec-8-en-10-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor domains.
Comparison with Similar Compounds
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxaspiro[4.5]decan-2-one
- 1-Oxaspiro[4.5]decan-6-one
Comparison: 7-Oxaspiro[45]dec-8-en-10-one is unique due to its specific spirocyclic structure with an oxygen atom and a double bondFor instance, its ability to undergo Prins/pinacol rearrangement reactions sets it apart from other spirocyclic compounds, making it valuable for synthetic chemistry and materials science .
Properties
IUPAC Name |
7-oxaspiro[4.5]dec-8-en-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-6-11-7-9(8)4-1-2-5-9/h3,6H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGTFMTYIQFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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